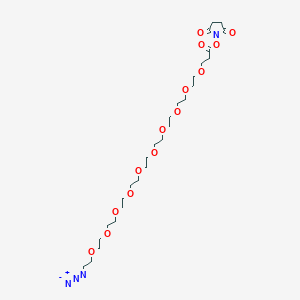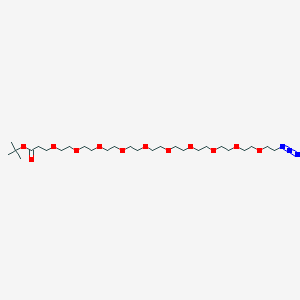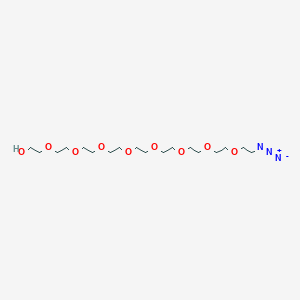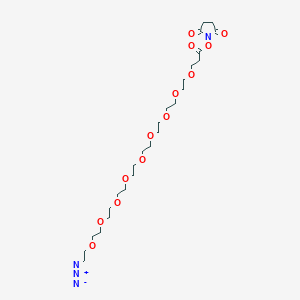
Bim-BLK-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bim-BLK-A efficiently blocks Bim-induced apoptosis after Bax is activated on the mitochondria. The cellular target of this small molecule was identified to be the succinate dehydrogenase subunit B (SDHB) protein of complex II of the mitochondrial electron transfer chain (ETC). The molecule protects the integrity of the ETC and allows treated cells to continue to proliferate after apoptosis induction.
Applications De Recherche Scientifique
Proapoptotic BH3-Only Bcl-2 Family Member Bik/Blk/Nbk Expression and Function
Bik, also known as Blk or Nbk, is a member of the BH3-only protein family, essential for initiating programmed cell death and stress-induced apoptosis. It's widely expressed in the hematopoietic compartment and in endothelial cells of the venous lineage. However, its function seems redundant for programmed cell death in these cells, as its absence doesn't protect hematopoietic cells from apoptosis induced by cytokine withdrawal or other cytotoxic stimuli. This indicates that Bik's function in programmed cell death overlaps with other BH3-only proteins (Coultas et al., 2004).
Regulation of Mitochondrion-Dependent Apoptosis
Hierarchical Regulation of Mitochondrion-Dependent Apoptosis
Bim and PUMA, similar to truncated BID (tBID), can directly activate BAX–BAK to release cytochrome c, indicating a key role in the intrinsic pathway of apoptosis. Anti-apoptotic members like BCL-2, BCL-XL, MCL-1 sequester these 'activator' BH3-only molecules, preventing BAX–BAK activation. Intriguingly, Bim's function overlaps with that of BIK/BLK, suggesting a complex interplay among these proteins in regulating apoptosis (Kim et al., 2006).
Role in Obesity-Related Hepatic Dysfunction
JNK Activation of BIM in Obesity-Related Hepatic Dysfunction
In the context of obesity, fat accumulation in the liver increases JNK-dependent expression of BIM, a BCL-2 interacting mediator of cell death. This study shows that BIM is a crucial regulator of liver dysfunction in obesity. BIM deficiency led to lower hepatic lipid content, improved insulin signaling, and overall better global glucose metabolism. This positions BIM, and possibly BIK/BLK by extension, as potential therapeutic targets for restoring hepatocyte function in obesity-related conditions (Litwak et al., 2017).
BIM Interaction with Pro-Survival Bcl-2 Proteins
BIM and Pro-Survival Bcl-2 Proteins Interplay
BIM, a pro-apoptotic member of the Bcl-2 family, undergoes alternate splicing to give rise to different protein variants (BimS, BimL, and BimEL) with distinct roles in promoting cell death. These variants interact differently with other proteins, contributing to the regulation of apoptosis. The interaction between BIM (and potentially BIK/BLK) and pro-survival Bcl-2 proteins is critical and is regulated by ERK1/2-dependent phosphorylation, highlighting a complex regulatory mechanism of apoptosis (Ewings et al., 2007).
Novel Isoforms of BIM and Direct Activation of Bax
Novel Isoforms of BIM and Direct Activation of Bax
New splice variants of BIM have been identified, including a small isoform, BimAD, which strongly induces apoptosis in various human cell lines. Both BimAD and BimS can heterodimerize with both death antagonists (Bcl-2 and Bcl-XL) and death agonists (Bax). This suggests that BIM, and potentially BIK/BLK, can regulate apoptosis directly through the Bax-mediated cell death pathway, independent of interaction with antiapoptotic Bcl-2 family members. This finding expands our understanding of the mechanisms through which these proteins influence apoptosis (Marani et al., 2002).
Propriétés
Formule moléculaire |
C20H18F3N3O5S |
|---|---|
Poids moléculaire |
469.44 |
Nom IUPAC |
1-(3,4-Dimethoxy-benzyl)-5-(2-methanesulfonyl-6-trifluoromethyl-pyrimidin-4-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C20H18F3N3O5S/c1-30-15-6-4-12(8-16(15)31-2)10-26-11-13(5-7-18(26)27)14-9-17(20(21,22)23)25-19(24-14)32(3,28)29/h4-9,11H,10H2,1-3H3 |
Clé InChI |
RGZKCDYNLOHIOC-UHFFFAOYSA-N |
SMILES |
O=C1C=CC(C2=NC(S(=O)(C)=O)=NC(C(F)(F)F)=C2)=CN1CC3=CC=C(OC)C(OC)=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bim-BLK-A; Bim BLK A; BimBLKA; Bim Blocker A; Compound A; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)







